molecular formula C23H18ClNO5S B2876439 (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-74-6

(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2876439
CAS No.: 1114850-74-6
M. Wt: 455.91
InChI Key: GFJXQELPNPMKMO-UHFFFAOYSA-N
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Description

The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule featuring a benzothiazine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3,4-dimethoxyaniline.

    Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine to form an amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization with sulfur and an oxidizing agent like hydrogen peroxide to form the benzothiazine ring.

    Final Product Formation: The final step involves the oxidation of the benzothiazine ring to introduce the sulfone group, resulting in the formation of (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion to sulfide derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Biochemistry: Used in studies to understand enzyme interactions and inhibition.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in the development of new drugs.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazine core can interact with enzymes, potentially inhibiting their activity. The specific substituents on the aromatic rings can enhance binding affinity and selectivity for particular molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazine]methanone: Lacks the sulfone group, leading to different chemical properties.

    (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine]methanone: Lacks the dioxido group, affecting its reactivity and biological activity.

Uniqueness

The presence of both the sulfone and dioxido groups in (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone makes it unique in terms of its chemical reactivity and potential biological activity. These groups can significantly influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJXQELPNPMKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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